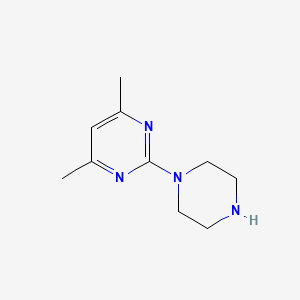

1-(4,6-ジメチル-2-ピリミジル)ピペラジン

説明

1-(4,6-Dimethyl-2-pyrimidyl)piperazine is a piperazine-based derivative . It has a molecular formula of C10H16N4 and an average mass of 192.261 Da .

Synthesis Analysis

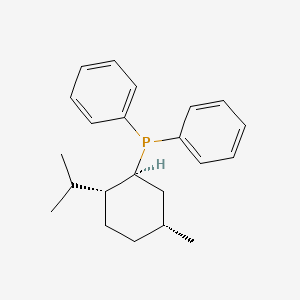

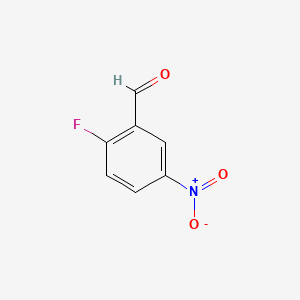

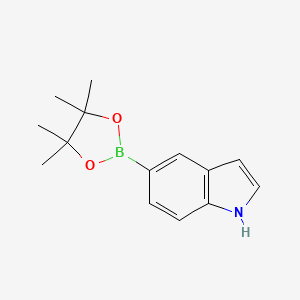

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The molecular structure of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine consists of a piperazine ring with a 4,6-dimethyl-2-pyrimidyl group attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a molecular formula of C10H16N4 and an average mass of 192.261 Da .科学的研究の応用

SnSナノプレートの調製

この化合物は、リチウムイオン電池のアノード材料として使用されるSnSナノプレートの調製のための前駆体として使用されてきました . このプロセスは、SnSナノプレートを生成するために、オレイルアミン中での化合物の熱分解を含みます .

ピペラジン誘導体の合成

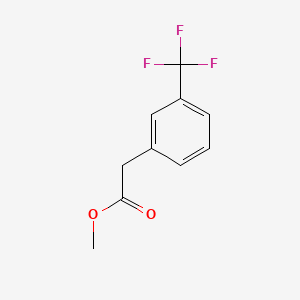

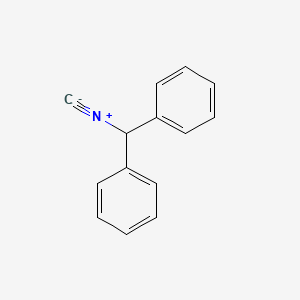

この化合物は、ピペラジン誘導体の合成に重要な役割を果たします . たとえば、ジアミンとin situで生成されたスルホニウム塩との間のaza-Michael付加で使用されてきました .

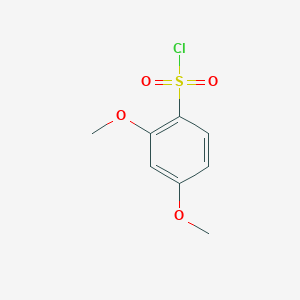

3. ペプチド上のカルボキシル基の誘導体化試薬 この化合物は、ペプチド上のカルボキシル基の誘導体化試薬として使用できます . これは、特にホスホペプチドの分光光度分析中に役立ちます .

二酸化炭素吸収

この化合物のようなピペラジンベースの誘導体は、二酸化炭素と容易に反応します . これは、運転条件下で吸収されるCO2全体の速度を高めます .

作用機序

Target of Action

Piperazine derivatives have been known to show a wide range of biological and pharmaceutical activity .

Mode of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system . Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

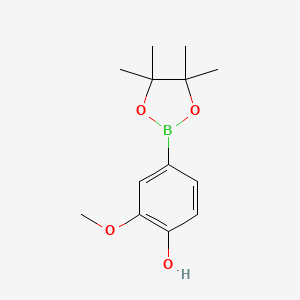

Pyrimidine derivatives have been known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is known that 1-(2-pyrimidyl)piperazine, a piperazine-based derivative, is a metabolite of buspirone .

Result of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system .

Action Environment

It is known that the action of piperazine compounds can be influenced by the host body’s ability to expel the paralyzed parasites .

実験室実験の利点と制限

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is its versatility, as it can be used in a variety of experiments and research projects. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is relatively easy to synthesize and is available in a variety of forms, making it a convenient tool for laboratory experiments. One of the main limitations of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is its toxicity, as it can be toxic to humans and animals if ingested or inhaled. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine can be corrosive to metals and can react with other compounds, making it difficult to work with in some experiments.

将来の方向性

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a variety of potential future applications and directions. One potential future direction is the development of new drugs and treatments based on 1-(4,6-Dimethyl-2-pyrimidyl)piperazine. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could be used to develop new reagents and catalysts for organic synthesis. 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could also be used to develop new chelating agents for biochemical and physiological studies. Finally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could be used to develop new methods for the synthesis of other compounds.

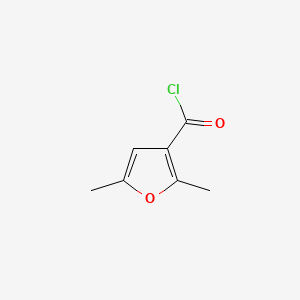

合成法

1-(4,6-Dimethyl-2-pyrimidyl)piperazine can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinol and piperazine, the reaction of 4,6-dimethyl-1,3-dioxane-2-one and piperazine, and the reaction of 4,6-dimethyl-2-pyrimidine and piperazine. The reaction of 4,6-dimethyl-2-pyrimidinol and piperazine is the most commonly used method for synthesizing 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, and yields a product with a purity of more than 95%.

Safety and Hazards

特性

IUPAC Name |

4,6-dimethyl-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXFTSBONWMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374429 | |

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22746-09-4 | |

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22746-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。